N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a benzothienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be approached through multi-step organic synthesis. The key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the benzothienopyrimidine core: This involves the condensation of a thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Formation of the final compound: The final step involves the coupling of the intermediate compounds through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, Friedel-Crafts catalysts, or palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: The compound can be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Diagnostics: Potential use in imaging or as a biomarker.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is likely to involve multiple molecular targets and pathways. The benzodioxole and benzothienopyrimidine moieties may interact with specific proteins or enzymes, leading to inhibition or activation of biological pathways. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-{[3-(4-hydroxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
The presence of the methoxy group in N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
618431-92-8 |
---|---|
Molecular Formula |
C26H23N3O5S2 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H23N3O5S2/c1-32-17-9-7-16(8-10-17)29-25(31)23-18-4-2-3-5-21(18)36-24(23)28-26(29)35-13-22(30)27-15-6-11-19-20(12-15)34-14-33-19/h6-12H,2-5,13-14H2,1H3,(H,27,30) |
InChI Key |
WZOIOPDDMDTYRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)SC6=C3CCCC6 |
Origin of Product |
United States |
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